molecular formula C18H9BrF4N4O2 B10947761 N-(4-bromo-2-fluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10947761
M. Wt: 469.2 g/mol
InChI Key: BMDQOWIKYHRLBL-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a fluorine atom, a furan ring, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves a coupling reaction, such as Suzuki or Stille coupling, to attach the furan moiety to the core structure.

    Addition of the bromine and fluorine atoms: Halogenation reactions are employed to introduce the bromine and fluorine atoms at specific positions on the phenyl ring.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them into amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-BROMO-2-FLUOROPHENYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or activate these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

  • N-(4-BROMO-2-FLUOROPHENYL)-5-(2-FURYL)-7-(METHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • N-(4-CHLORO-2-FLUOROPHENYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Comparison: Compared to these similar compounds, N-(4-BROMO-2-FLUOROPHENYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H9BrF4N4O2

Molecular Weight

469.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H9BrF4N4O2/c19-9-3-4-12(11(20)6-9)26-17(28)10-8-24-27-15(18(21,22)23)7-13(25-16(10)27)14-2-1-5-29-14/h1-8H,(H,26,28)

InChI Key

BMDQOWIKYHRLBL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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